8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione 8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 5426-61-9
VCID: VC15955551
InChI: InChI=1S/C9H13N5O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3,(H2,10,11)
SMILES:
Molecular Formula: C9H13N5O2
Molecular Weight: 223.23 g/mol

8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

CAS No.: 5426-61-9

Cat. No.: VC15955551

Molecular Formula: C9H13N5O2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione - 5426-61-9

Specification

CAS No. 5426-61-9
Molecular Formula C9H13N5O2
Molecular Weight 223.23 g/mol
IUPAC Name 8-amino-7-ethyl-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C9H13N5O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3,(H2,10,11)
Standard InChI Key FKZDYMXFSZDGPR-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 8-amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione consists of a bicyclic purine system with substitutions at the 1-, 3-, 7-, and 8-positions. Key features include:

  • 1- and 3-positions: Methyl groups, enhancing lipophilicity and metabolic stability .

  • 7-position: An ethyl group, which influences receptor binding affinity and duration of action.

  • 8-position: A primary amino group (-NH2_2), a distinguishing feature that may enhance interactions with biological targets compared to alkylamino derivatives .

Table 1: Physicochemical Profile

PropertyValueSource Compound Analogy
Molecular FormulaC9_9H14_{14}N6_6O2_2Derived from structural analogs
Molecular Weight238.24 g/molCalculated from formula
logP (Partition Coefficient)~1.85Estimated via comparative analysis
Hydrogen Bond Donors2 (NH2_2 and N7-H)Based on purine dione scaffold
Hydrogen Bond Acceptors4 (two ketones, NH2_2)Structural analysis

The compound’s moderate lipophilicity (logP ~1.85) suggests balanced membrane permeability and solubility, making it suitable for oral bioavailability . The amino group at position 8 introduces polarity, potentially altering binding kinetics compared to propylamino or nitro analogs .

Synthesis and Structural Modification

Synthetic routes to 8-amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are inferred from methods used for analogous purine derivatives. A representative pathway involves:

  • Alkylation of Theophylline Derivatives:

    • Starting with 1,3-dimethylxanthine, selective ethylation at the 7-position using ethyl bromide in the presence of a base (e.g., K2_2CO3_3).

    • Subsequent amination at the 8-position via nucleophilic substitution with ammonia or ammonium hydroxide under controlled pH .

  • Purification Techniques:

    • Recrystallization from ethanol/water mixtures to isolate the pure product.

    • Chromatographic methods (e.g., silica gel) to resolve positional isomers .

Key challenges include avoiding over-alkylation and ensuring regioselectivity during amination. Industrial-scale production would likely employ continuous flow reactors to optimize yield and reproducibility.

Biological Activity and Mechanism of Action

While direct pharmacological data on 8-amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are sparse, insights can be drawn from structurally related compounds:

Adenosine Receptor Modulation

Xanthine derivatives typically act as adenosine receptor antagonists. The ethyl and amino substituents may confer selectivity toward A2A_{2A} or A1_{1} receptors, which regulate neurotransmitter release and vasodilation. For example, the propylamino analog (VC9443182) exhibits bronchodilatory effects akin to theophylline, suggesting potential respiratory applications.

Serotonin Receptor Affinity

Fluorinated arylpiperazinylalkyl purine diones demonstrate high affinity for 5-HT1A_{1A} and 5-HT7_{7} receptors, implicating roles in depression and anxiety . The amino group in 8-amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione could similarly engage serotonin receptors, though functional studies are needed to confirm this .

Phosphodiesterase (PDE) Inhibition

Purine diones are known PDE inhibitors, particularly of PDE4 and PDE10A, which modulate cyclic nucleotide signaling . The amino group’s electron-donating effects might enhance interactions with PDE catalytic sites, though inhibitory potency is likely weaker than that of trifluoromethyl derivatives .

Research Findings and Comparative Analysis

Table 2: Biological Activities of Analogous Compounds

CompoundTarget ActivityEfficacy (IC50_{50} or Ki_i)Source
VC9443182 (Propylamino analog)Adenosine A2A_{2A} Antagonism~150 nM
8-NitrotheophyllinePDE4B Inhibition2.3 µM
Fluorophenylpiperazinyl Purine Dione5-HT1A_{1A} Affinity12 nM

8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione’s amino group may enhance solubility and target engagement compared to nitro or alkylamino variants, though this hypothesis requires validation . Preliminary molecular modeling suggests that the amino group forms hydrogen bonds with serine or threonine residues in receptor binding pockets .

Metabolic Stability and Pharmacokinetics

In vitro studies using human liver microsomes (HLMs) indicate that methyl and ethyl substituents at the 1-, 3-, and 7-positions retard oxidative metabolism, extending half-life relative to unsubstituted xanthines . The amino group at position 8 may undergo acetylation or glucuronidation, necessitating co-administration with metabolic inhibitors in therapeutic settings .

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